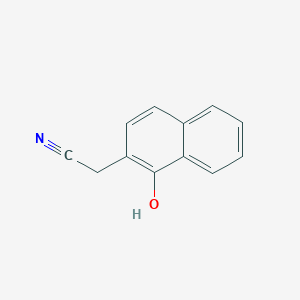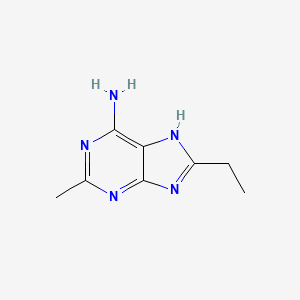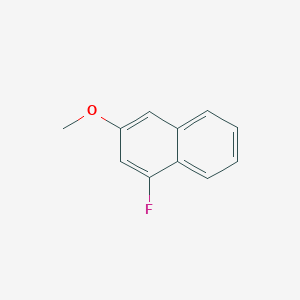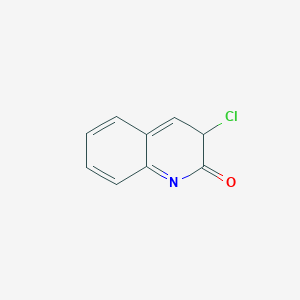
1-Naphthol-2-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthol-2-acetonitrile is an organic compound that belongs to the class of naphthols. It is characterized by the presence of a naphthalene ring system substituted with a hydroxyl group at the first position and an acetonitrile group at the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthol-2-acetonitrile can be synthesized through various synthetic routes. One common method involves the condensation of 2-naphthol with acetonitrile in the presence of a catalyst. For instance, the three-component reaction between 2-naphthol, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid yields 1-(acetylamino(aryl)methyl)-2-naphthols . This reaction is typically carried out under acidic conditions and involves the formation of an intermediate quinone methide, which subsequently reacts with acetonitrile.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids (e.g., ferric chloride, ytterbium triflate) are commonly employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthol-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield naphthoquinones, while reduction can produce naphthylamines .
Aplicaciones Científicas De Investigación
1-Naphthol-2-acetonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Naphthol-2-acetonitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
2-Naphthol: Similar to 1-Naphthol-2-acetonitrile but with the hydroxyl group at the second position.
1-Naphthol: Lacks the acetonitrile group, leading to distinct chemical properties and uses.
1,1’-Bi-2-naphthol: A dimeric form with two naphthol units, used as a chiral ligand in asymmetric synthesis.
Propiedades
Fórmula molecular |
C12H9NO |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-(1-hydroxynaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-6,14H,7H2 |
Clave InChI |
VCLZSWDXZNYUQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)




![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
![7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11910745.png)




![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11910780.png)

